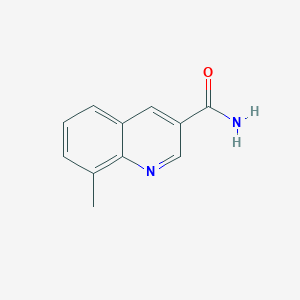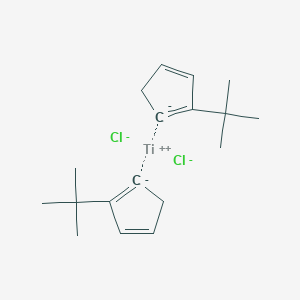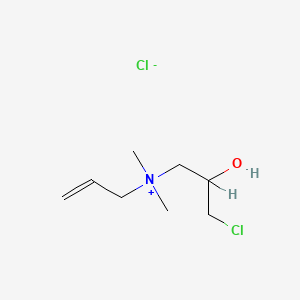
1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a complex organic compound with a unique structure that includes a naphthylamine core, bromine, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps. One common method includes the bromination of 1-naphthylamine followed by methoxylation and subsequent reduction to form the tetrahydro derivative. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific solvents are often employed to facilitate the reactions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine: A simpler analog without the bromine and methoxy groups.
8-Bromo-1-naphthylamine: Lacks the methoxy and tetrahydro modifications.
5-Methoxy-1-naphthylamine: Does not include the bromine and tetrahydro groups.
Uniqueness
1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of bromine and methoxy groups, along with the tetrahydro structure, distinguishes it from other similar compounds and contributes to its diverse applications.
Eigenschaften
CAS-Nummer |
63978-99-4 |
|---|---|
Molekularformel |
C11H15BrClNO |
Molekulargewicht |
292.60 g/mol |
IUPAC-Name |
(8-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13;/h5-6,9H,2-4,13H2,1H3;1H |
InChI-Schlüssel |
BBAWYPKBUHFEGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CCCC(C2=C(C=C1)Br)[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)
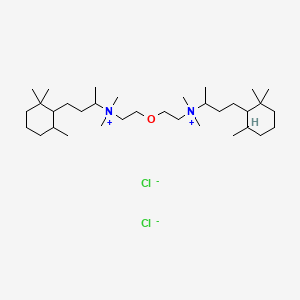
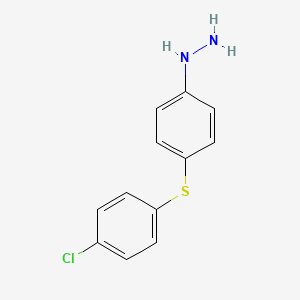
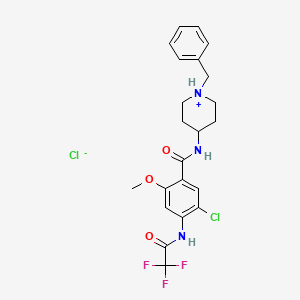



![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)


